molecular formula C12H15Cl2NO B13914413 4-(2,4-Dichloro-3-methylphenoxy)piperidine CAS No. 367501-28-8

4-(2,4-Dichloro-3-methylphenoxy)piperidine

Katalognummer: B13914413
CAS-Nummer: 367501-28-8
Molekulargewicht: 260.16 g/mol
InChI-Schlüssel: MGDQYPPGUOXAJQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2,4-Dichloro-3-methylphenoxy)piperidine is an organic compound that features a piperidine ring substituted with a 2,4-dichloro-3-methylphenoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dichloro-3-methylphenoxy)piperidine typically involves the reaction of 2,4-dichloro-3-methylphenol with piperidine under specific conditions. One common method includes:

    Starting Materials: 2,4-dichloro-3-methylphenol and piperidine.

    Reaction Conditions: The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.

    Procedure: The 2,4-dichloro-3-methylphenol is reacted with piperidine in the presence of potassium carbonate and DMF. The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2,4-Dichloro-3-methylphenoxy)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of reduced piperidine derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

4-(2,4-Dichloro-3-methylphenoxy)piperidine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to known pharmacologically active compounds.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-(2,4-Dichloro-3-methylphenoxy)piperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(2,4-Dichloro-3,5-dimethylphenoxy)piperidine
  • 4-(2,4-Dichloro-3-methylphenoxy)-1-(4-piperidinylmethyl)piperidine

Uniqueness

4-(2,4-Dichloro-3-methylphenoxy)piperidine is unique due to its specific substitution pattern on the phenoxy group and the presence of the piperidine ring. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

CAS-Nummer

367501-28-8

Molekularformel

C12H15Cl2NO

Molekulargewicht

260.16 g/mol

IUPAC-Name

4-(2,4-dichloro-3-methylphenoxy)piperidine

InChI

InChI=1S/C12H15Cl2NO/c1-8-10(13)2-3-11(12(8)14)16-9-4-6-15-7-5-9/h2-3,9,15H,4-7H2,1H3

InChI-Schlüssel

MGDQYPPGUOXAJQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1Cl)OC2CCNCC2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.